molecular formula C9H11ClN2O2 B11888982 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid

Cat. No.: B11888982
M. Wt: 214.65 g/mol
InChI Key: CNAKYNGRWYKAIF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family It is characterized by the presence of a tert-butyl group at the 5th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 2nd position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid typically involves the introduction of the tert-butyl and chlorine substituents onto the pyrazine ring, followed by the formation of the carboxylic acid group. One common method involves the chlorination of a pyrazine derivative, followed by the introduction of the tert-butyl group through a Friedel-Crafts alkylation reaction. The carboxylic acid group can be introduced via oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and advanced purification techniques can improve the overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazine-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 5-(tert-Butyl)pyrazine-2-carboxylic acid.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The presence of the tert-butyl and chlorine substituents can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butyl)pyrazine-2-carboxylic acid: Lacks the chlorine substituent.

    6-Chloropyrazine-2-carboxylic acid: Lacks the tert-butyl substituent.

    Pyrazine-2,5-dicarboxylic acid: Contains two carboxylic acid groups instead of one.

Uniqueness

5-(tert-Butyl)-6-chloropyrazine-2-carboxylic acid is unique due to the combination of the tert-butyl and chlorine substituents on the pyrazine ring

Properties

IUPAC Name

5-tert-butyl-6-chloropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-7(10)12-5(4-11-6)8(13)14/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKYNGRWYKAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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